molecular formula C8H6BrN3O2 B1459813 methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 1206984-55-5

methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B1459813
CAS No.: 1206984-55-5
M. Wt: 256.06 g/mol
InChI Key: VYWPYTUULPRYPW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl ester group at the 5-position. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.

    Bromination: The pyrazole intermediate is then brominated at the 3-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyclization: The brominated pyrazole undergoes cyclization with a suitable pyridine derivative to form the pyrazolopyridine core.

    Esterification: Finally, the carboxylic acid group at the 5-position is esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazolopyridine core.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form C-C bonds with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and ligands in the presence of bases like cesium carbonate.

Major Products

    Substitution: Formation of 3-substituted pyrazolopyridine derivatives.

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Coupling: Formation of biaryl or vinyl-substituted pyrazolopyridine derivatives.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWPYTUULPRYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

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